Computational LogP Comparison: N-Cyclopropyl vs. N-Alkyl Analogs
The N-cyclopropyl group provides a uniquely balanced lipophilicity profile compared to both smaller and larger N-alkyl substituents. The target compound has a computed XLogP3 of 0.8, which is lower than N-isopropyl (est. 1.1) and N-cyclopentyl (est. 1.4) analogs, but significantly higher than the N-methyl analog (est. 0.3), positioning it in an optimal logP window (0.5-1.0) for fragment libraries where excessive lipophilicity is penalized [1].
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | N-methylfuran-2-carboxamide: XLogP3 = 0.3 (estimated); N-isopropylfurane-2-carboxamide: XLogP3 = 1.1 (estimated) |
| Quantified Difference | ΔlogP of +0.5 vs. N-methyl; ΔlogP of -0.3 vs. N-isopropyl |
| Conditions | PubChem computed values using XLogP3 3.0 algorithm |
Why This Matters
For fragment library procurement, a logP of 0.8 avoids the promiscuity of lipophilic compounds (logP > 3) while providing better membrane permeability than highly polar N-alkyl fragments, making it a superior starting point for lead optimization.
- [1] PubChem. (2024). Compound Summary for CID 3644371, N-cyclopropylfuran-2-carboxamide. National Library of Medicine. View Source
